molecular formula C28H26N2O6 B015449 5'-O-Trityluridine CAS No. 6554-10-5

5'-O-Trityluridine

Cat. No.: B015449
CAS No.: 6554-10-5
M. Wt: 486.5 g/mol
InChI Key: YQHCGMPQZCIQPS-UHFFFAOYSA-N
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Description

5’-O-Trityluridine is a nucleoside derivative where the uridine molecule is protected by a trityl group at the 5’ position. This modification enhances the stability of the uridine molecule, making it useful in various chemical and biological applications. The trityl group is a triphenylmethyl group, which is often used to protect hydroxyl groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Trityluridine typically involves the protection of the 5’-hydroxyl group of uridine with a trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows: [ \text{Uridine} + \text{Trityl Chloride} \rightarrow \text{5’-O-Trityluridine} + \text{HCl} ]

Industrial Production Methods: Industrial production of 5’-O-Trityluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: 5’-O-Trityluridine can undergo oxidation reactions, particularly at the trityl group, leading to the formation of trityl alcohol.

    Reduction: The trityl group can be removed by reduction, typically using reagents like zinc in acetic acid.

    Substitution: The trityl group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Zinc in acetic acid or other mild reducing agents.

    Substitution: Acidic conditions or nucleophilic reagents.

Major Products Formed:

    Oxidation: Trityl alcohol and oxidized uridine derivatives.

    Reduction: Uridine and trityl alcohol.

    Substitution: Various substituted uridine derivatives depending on the reagent used.

Scientific Research Applications

5’-O-Trityluridine has a wide range of applications in scientific research:

    Chemistry: Used as a protected intermediate in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies involving nucleic acid interactions and modifications.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to inhibit certain enzymes.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 5’-O-Trityluridine involves its interaction with specific enzymes and molecular targets. For instance, it has been shown to inhibit thymidine phosphorylase, an enzyme involved in nucleotide metabolism. This inhibition can lead to reduced angiogenesis, making it a potential anti-cancer agent. The trityl group plays a crucial role in enhancing the compound’s stability and specificity towards its targets.

Comparison with Similar Compounds

    5’-O-Tritylthymidine: Similar in structure but with a thymine base instead of uracil.

    5’-O-Tritylcytidine: Contains a cytosine base.

    5’-O-Trityladenosine: Contains an adenine base.

Uniqueness: 5’-O-Trityluridine is unique due to its uracil base, which imparts specific properties and reactivity. Its ability to inhibit thymidine phosphorylase and its stability under various conditions make it distinct from other tritylated nucleosides.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c31-23-16-17-30(27(34)29-23)26-25(33)24(32)22(36-26)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H,29,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHCGMPQZCIQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984130
Record name 4-Hydroxy-1-[5-O-(triphenylmethyl)pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-10-5
Record name 5'-O-Trityluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97038
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97038
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Record name 4-Hydroxy-1-[5-O-(triphenylmethyl)pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
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Record name 5'-O-trityluridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5'-O-Trityluridine in nucleoside chemistry?

A1: this compound serves as a valuable synthetic intermediate in nucleoside chemistry. Its primary utility lies in its ability to act as a protected form of uridine, allowing for selective modifications at other positions within the molecule. [, , , , , , , , ] For instance, the presence of the trityl group at the 5' position enables the introduction of various substituents at the 2' and 3' positions of the ribose sugar. [, , , , ] This selective protection strategy is crucial for the synthesis of complex nucleosides with specific structural and functional properties.

Q2: How does the trityl group in this compound impact its reactivity?

A2: The bulky trityl group in this compound provides steric hindrance, significantly influencing its reactivity. This steric effect allows for regioselective reactions, particularly at the 2' and 3' hydroxyl groups of the ribose sugar. [, , ] For example, in the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, the 5'-O-trityl group directs benzylation specifically to the 3'-hydroxyl group. [] This selective protection and deprotection strategy using the trityl group is a cornerstone in nucleoside modification.

Q3: Are there any specific structural insights into this compound revealed through crystallographic studies?

A3: Yes, crystallographic studies of this compound and its thymidine analogue have unveiled intriguing host-guest interactions with various organic molecules. [] These studies reveal how the nucleoside, particularly the trityl group, can accommodate guest molecules like benzene, toluene, and cyclohexane within its crystal lattice. This understanding of host-guest interactions is relevant for designing drug delivery systems and understanding molecular recognition processes.

Q4: Can you provide an example of how this compound is used to synthesize modified nucleosides?

A4: One example is the synthesis of 2′,3′-dideoxy-3′-fluoro-2′-methylidene pyrimidine nucleosides. [] this compound is first converted to its 2′-deoxy-2′-methylidene derivative, which then undergoes fluorination using diethylaminosulfur trifluoride (DAST). The presence of the 5'-O-trityl group is crucial in this synthesis, as it allows for the selective fluorination at the 3′ position, leading to the desired modified nucleoside.

Q5: Has this compound been utilized in the synthesis of cyclic nucleoside derivatives?

A5: Yes, 5′-O-trityl-2′,3′-O-triphenylphosphoranediyluridine, a derivative of this compound, undergoes thermolysis to yield 5′-O-trityl-2,2′-cyclouridine. [] This reaction highlights the versatility of this compound as a starting material for synthesizing structurally diverse nucleosides, including cyclic derivatives with potential biological activities.

Q6: What spectroscopic techniques are typically employed to characterize this compound?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is frequently used to characterize this compound and its derivatives. [, ] This technique provides valuable information about the structure, conformation, and purity of the synthesized compounds. Additionally, other analytical techniques, such as mass spectrometry, can be used to confirm the molecular weight and identity of the synthesized nucleosides.

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